molecular formula C8H7ClN4 B11742826 N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine

N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B11742826
M. Wt: 194.62 g/mol
InChI Key: IUTZKZLVPUPHDA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound that features a triazole ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles. The general procedure involves the following steps:

  • Preparation of 4-chlorophenyl azide from 4-chloroaniline.
  • Reaction of 4-chlorophenyl azide with an alkyne under copper-catalyzed conditions to form the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

  • Oxidation products include triazole N-oxides.
  • Reduction products include various amine derivatives.
  • Substitution products depend on the nucleophile used, resulting in compounds like methoxy or tert-butyl substituted derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The biological activity of N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is attributed to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The 4-chlorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Exhibits antitubercular activity.

Uniqueness: N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is unique due to its triazole ring, which provides a versatile scaffold for chemical modifications. This compound’s ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable molecule in scientific research and industrial applications.

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

N-(4-chlorophenyl)-2H-triazol-4-amine

InChI

InChI=1S/C8H7ClN4/c9-6-1-3-7(4-2-6)11-8-5-10-13-12-8/h1-5H,(H2,10,11,12,13)

InChI Key

IUTZKZLVPUPHDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NNN=C2)Cl

Origin of Product

United States

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